N-Pentyl-DL-aspartic acid
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Overview
Description
N-Pentyl-DL-aspartic acid is a synthetic amino acid derivative with the molecular formula C9H17NO4. It is a modified form of aspartic acid, where a pentyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl-DL-aspartic acid typically involves the reaction of aspartic acid with pentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aspartic acid and pentylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-DL-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The pentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-Pentyl-DL-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of N-Pentyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-DL-aspartic acid: Another modified form of aspartic acid with a methyl group attached to the nitrogen atom.
N-Ethyl-DL-aspartic acid: Similar to N-Pentyl-DL-aspartic acid but with an ethyl group instead of a pentyl group.
N-Propyl-DL-aspartic acid: Contains a propyl group attached to the nitrogen atom
Uniqueness
This compound is unique due to the presence of the pentyl group, which can influence its chemical properties and biological activity. This modification can affect the compound’s solubility, reactivity, and interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(pentylamino)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-4-5-10-7(9(13)14)6-8(11)12/h7,10H,2-6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBPBLTWMIKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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